molecular formula C7H12O3 B3056580 4,4-Dimethyl-3-oxopentanoic acid CAS No. 72531-41-0

4,4-Dimethyl-3-oxopentanoic acid

Cat. No.: B3056580
CAS No.: 72531-41-0
M. Wt: 144.17 g/mol
InChI Key: FERBIZCKDIJEAV-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-oxopentanoic acid, also known as pivaloylacetate, is an organic compound with the molecular formula C7H12O3. It is a derivative of pentanoic acid and features a ketone functional group at the third carbon and two methyl groups at the fourth carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-3-oxopentanoic acid can be synthesized through several methods. One common approach involves the esterification of pivalic acid with ethyl acetoacetate, followed by hydrolysis to yield the desired acid. The reaction typically proceeds under acidic conditions with a catalyst such as sulfuric acid.

Another method involves the direct oxidation of 4,4-dimethyl-3-pentanol using an oxidizing agent like potassium permanganate or chromium trioxide. This reaction requires careful control of temperature and pH to prevent over-oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced via large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated control systems ensures high yield and purity. Industrial production also emphasizes the recycling of solvents and catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or nitric acid under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: this compound can be converted to this compound.

    Reduction: The reduction of the ketone group yields 4,4-dimethyl-3-pentanol.

    Substitution: Halogenated derivatives such as 4,4-dimethyl-3-chloropentanoic acid.

Scientific Research Applications

4,4-Dimethyl-3-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing inhibitors for specific enzymes.

    Industry: It is used in the production of polymers, resins, and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxopentanoic acid involves its interaction with various molecular targets, primarily through its ketone and carboxylic acid functional groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and metabolic pathways. The compound’s reactivity allows it to participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3-oxopentanoic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid.

    4,4-Dimethyl-3-pentanol: The reduced form of this compound.

    4,4-Dimethyl-3-chloropentanoic acid: A halogenated derivative.

Uniqueness

This compound is unique due to its combination of a ketone and carboxylic acid functional group, which imparts distinct reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

4,4-dimethyl-3-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2,3)5(8)4-6(9)10/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERBIZCKDIJEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502216
Record name 4,4-Dimethyl-3-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72531-41-0
Record name 4,4-Dimethyl-3-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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